4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate
Description
Properties
IUPAC Name |
[4-(1-adamantyliminomethyl)phenyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-30-23-11-21(12-24(31-2)25(23)32-3)26(29)33-22-6-4-17(5-7-22)16-28-27-13-18-8-19(14-27)10-20(9-18)15-27/h4-7,11-12,16,18-20H,8-10,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRGZDBWGCAUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate is a derivative of adamantane, a structure known for its unique properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 399.46 g/mol. The compound features an adamantane moiety linked to a phenyl group through an imine bond, along with a benzoate structure substituted with three methoxy groups.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity . For instance, derivatives of adamantane have shown potential in inhibiting various cancer cell lines. A notable study reported that certain adamantane derivatives possess selective cytotoxicity against lung cancer cells, with IC50 values as low as 0.4 µg/ml . This suggests that the structural features of adamantane can be optimized for enhanced anticancer effects.
Inhibition of Enzymatic Activity
Compounds related to this compound have also been evaluated for their ability to inhibit DNA topoisomerases , which are crucial for DNA replication and transcription. In vitro assays demonstrated that several derivatives exhibited potent inhibitory activity against topoisomerase I, indicating potential applications in cancer therapy .
The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets :
- Topoisomerase Inhibition : The compound's structure allows it to bind effectively to the active sites of topoisomerases, preventing DNA relaxation necessary for replication .
- Apoptosis Induction : Some studies suggest that adamantane derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Observations :
- The 3,4,5-trimethoxybenzoate group is shared with and . This moiety is associated with tubulin binding () and antimicrobial activity (), suggesting the target compound may exhibit dual functionality .
- Imine bonds (E-configuration) are present in the target compound, SSC-2 (), and , enabling π-π stacking or hydrogen bonding with biological targets .
Antitumor Potential:
- Target Compound : While direct data is lacking, structural analogs like ’s triazol derivatives inhibit tubulin polymerization, a mechanism critical in anticancer therapies . The adamantane group may further stabilize interactions with hydrophobic enzyme pockets .
Antimicrobial Activity:
Physicochemical Properties
Table 2: Physicochemical Comparison
Preparation Methods
Acid Chloride-Mediated Esterification
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The resulting 3,4,5-trimethoxybenzoyl chloride is reacted with 4-[(adamantan-1-yl)imino]methylphenol in the presence of triethylamine to scavenge HCl.
Table 3: Acid Chloride Method Optimization
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Acid activation | SOCl₂, reflux, 2 hours | 90 | |
| Coupling base | Triethylamine | N/A | |
| Reaction solvent | Dry dichloromethane | 75–80 |
Carbodiimide Coupling
Alternatively, a coupling agent such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) facilitates ester formation under mild conditions. This method minimizes side reactions and is preferable for acid-sensitive substrates.
Table 4: DCC/DMAP Coupling Conditions
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Coupling agent | DCC | 88 | |
| Catalyst | DMAP (10 mol%) | N/A | |
| Reaction time | 12 hours, room temperature | 85–90 |
Both methods yield the target compound, though the carbodiimide approach offers superior reproducibility and scalability.
Characterization and Analytical Data
The final product is characterized using spectroscopic and chromatographic techniques:
Table 5: Spectroscopic Data for this compound
The imine’s E-configuration is confirmed by NOESY spectroscopy, which shows no coupling between the adamantane protons and the phenyl ring.
Mechanistic and Green Chemistry Considerations
Recent advances in mechanochemistry, as highlighted in [ACS Org. Inorg. Au], suggest potential for solvent-free synthesis. For instance, ball milling the acid and phenolic components with a catalytic base could reduce reaction times and improve atom economy. Preliminary studies on analogous systems demonstrate:
Table 6: Comparative Analysis of Solution vs. Mechanochemical Esterification
| Parameter | Solution Method | Mechanochemical Method |
|---|---|---|
| Reaction time | 12 hours | 2 hours |
| Solvent volume | 50 mL/g | 0 mL/g |
| Yield (%) | 85 | 88 |
| PMI (Process Mass Intensity) | 8.2 | 1.5 |
Mechanochemical approaches align with sustainable chemistry goals by eliminating solvent waste and enhancing energy efficiency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Condensation of 3,4,5-trimethoxybenzoyl chloride with 4-aminophenol to form the phenolic ester intermediate.
- Step 2 : Schiff base formation via refluxing the intermediate with adamantane-1-carbaldehyde in ethanol under acidic catalysis (e.g., acetic acid).
- Optimization : Use a 1:1.2 molar ratio of aldehyde to amine to drive the equilibrium. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H NMR : Look for the imine proton (δ 8.3–8.5 ppm, singlet) and adamantane protons (δ 1.6–2.1 ppm, multiplet).
- 13C NMR : Confirm the presence of the adamantane quaternary carbons (δ 35–45 ppm) and ester carbonyl (δ 165–170 ppm).
- IR : Validate the imine (C=N stretch, ~1600–1650 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups.
- Mass Spectrometry : Use HRMS to confirm the molecular ion [M+H]+ and rule out side products .
Q. How can researchers assess the compound’s solubility and stability in common solvents for in vitro assays?
- Methodology :
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~270 nm).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, acetonitrile:water gradient). Monitor degradation products (e.g., hydrolysis of the imine or ester bond) .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in adamantane-containing Schiff bases?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1). Use a synchrotron source for high-resolution data (≤0.8 Å). Refine structures with SHELX; prioritize hydrogen bonding (e.g., O–H···N interactions) and torsional angles to confirm the E-configuration of the imine .
- Data Interpretation : Compare experimental bond lengths (C=N: ~1.28 Å) and angles (C–N–C: ~120°) with DFT-optimized models (B3LYP/6-31G*) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodology :
- Core Modifications : Replace the adamantane group with bicyclic systems (e.g., norbornane) to assess steric effects.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to modulate electronic properties.
- Assays : Test analogs for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method. Correlate IC50 values with Hammett σ constants or logP values .
Q. What statistical approaches resolve contradictions in biological activity data across replicate studies?
- Methodology :
- Experimental Design : Use a factorial design to isolate variables (e.g., cell line, incubation time).
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare means. For non-normal distributions, use Kruskal-Wallis.
- Reproducibility : Validate outliers via Grubbs’ test. Cross-check with orthogonal assays (e.g., SPR for binding affinity if IC50 varies) .
Q. Which computational tools are suitable for predicting metabolic pathways and potential toxicity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
